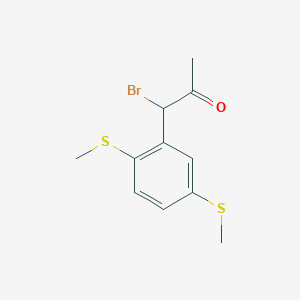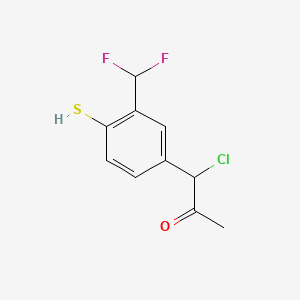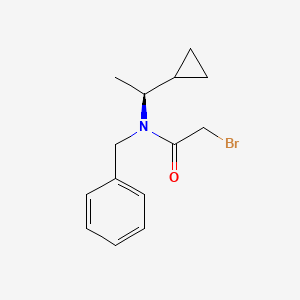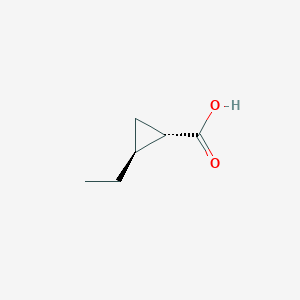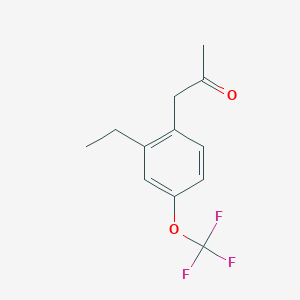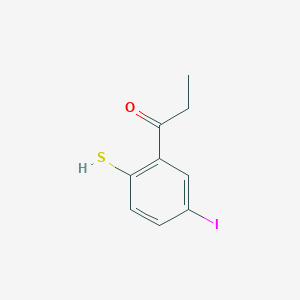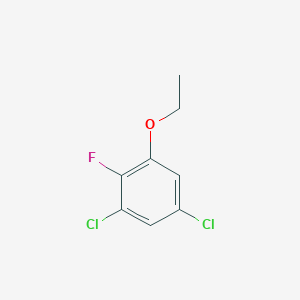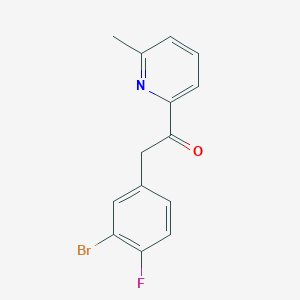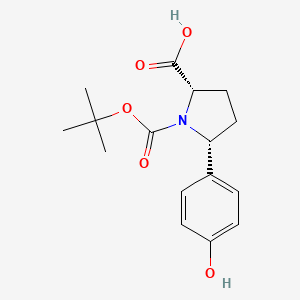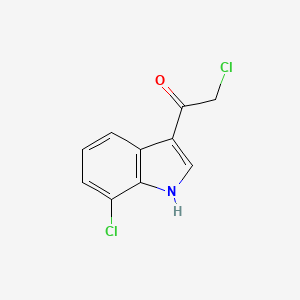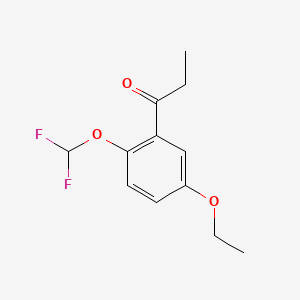
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H14F2O3 It is a derivative of propiophenone, characterized by the presence of difluoromethoxy and ethoxy groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 2-(Difluoromethoxy)phenol with ethyl bromide in the presence of a base to form 2-(Difluoromethoxy)-5-ethoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy and ethoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: Contains a mercapto group instead of an ethoxy group, potentially altering its chemical properties and applications.
Uniqueness: 1-(2-(Difluoromethoxy)-5-ethoxyphenyl)propan-1-one is unique due to the presence of both difluoromethoxy and ethoxy groups, which can enhance its solubility, stability, and reactivity compared to similar compounds
Eigenschaften
Molekularformel |
C12H14F2O3 |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)-5-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O3/c1-3-10(15)9-7-8(16-4-2)5-6-11(9)17-12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZLEWLJGEDGWKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


